molecular formula C9H11N3 B103630 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine CAS No. 19364-67-1

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine

Cat. No.: B103630
CAS No.: 19364-67-1
M. Wt: 161.2 g/mol
InChI Key: GBTVKWUBCBHYMZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine is a synthetic benzimidazole derivative of high interest in medicinal chemistry and pharmaceutical research. Benzimidazole compounds are electron-rich heterocyclic pharmacophores, making them privileged structures in drug discovery and development . This specific amine-functionalized derivative serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. Researchers value this compound for its potential biological activities, which are characteristic of the benzimidazole class. Benzimidazole derivatives have been extensively reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . For instance, novel benzimidazole-bearing compounds have demonstrated moderate to high potency against various bacterial strains, such as Escherichia coli and Staphylococcus aureus , and the fungus Candida albicans . In anticancer research, specific substituted benzimidazole derivatives have shown promising antiproliferative activity against cell lines like MCF7 breast cancer, with some compounds exhibiting IC50 values more potent than standard drugs like 5-fluorouracil . The mechanism of action for such compounds often involves the inhibition of nucleic acid and protein synthesis in microbial strains, and the induction of apoptosis in cancer cells . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper handling procedures should be followed. Researchers are encouraged to consult the available safety data before use.

Properties

IUPAC Name

2,6-dimethyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTVKWUBCBHYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Substituted o-Phenylenediamines

The foundational method for benzimidazole synthesis involves the cyclocondensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions. For 2,5-dimethyl-1H-benzo[d]imidazol-7-amine, this approach typically employs 4-methyl-1,2-phenylenediamine as the diamine component. Reaction with acetic acid or its derivatives in refluxing glacial acetic acid facilitates imidazole ring formation, with the methyl group from the acid incorporating at position 2 and the diamine’s methyl group occupying position 5. For example, Devi and Reddy demonstrated that heating 4-methyl-1,2-phenylenediamine with isatoic anhydride in acetic acid yields 2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine, albeit with moderate yields (42%) due to competing side reactions.

Benzoxazine Dione-Mediated Ring Closure

A modified cyclocondensation strategy utilizes N-substituted 3,1-benzoxazine-2,4-diones to direct regioselectivity. In a representative procedure, 4,5-dimethyl-1,2-phenylenediamine reacts with N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione under refluxing acetic acid, forming the benzimidazole core through nucleophilic attack at the anhydride’s carbonyl group. This method preferentially installs substituents at position 2 while retaining the diamine’s methyl groups at positions 5 and 6. However, the requirement for stoichiometric acetic acid and extended reaction times (3–6 hours) limits its industrial applicability.

Visible Light-Mediated Photocatalyst-Free Synthesis

One-Pot Thiourea Cyclodesulfurization

A breakthrough methodology reported by Nature (2025) enables the synthesis of N-substituted 2-aminobenzimidazoles via a three-step, one-pot protocol. By reacting 4-methyl-1,2-phenylenediamine with methyl isothiocyanate under 3 W blue LED irradiation, the process sequentially achieves N-substitution, thiourea formation, and visible light-driven cyclodesulfurization. This cascade eliminates the need for transition-metal catalysts, instead leveraging thiyl radical intermediates generated under light to facilitate C–N bond formation. The method achieves yields up to 92% for 2,5-dimethyl analogs, with the amine group introduced via in situ hydrolysis of the thiourea intermediate.

Mechanistic Insights and Radical Pathways

N-Substitution and Subsequent Cyclization Strategies

Triazine-Coupled Amine Activation

Patent literature (WO2007009967A1) discloses a method utilizing 1,3,5-triazine reagents to activate carboxylic acid derivatives for coupling with N-methyl-o-phenylenediamine. In this approach, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid reacts with the diamine in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine, forming a bi-benzimidazole precursor. While originally designed for telmisartan intermediates, adapting this protocol with methyl-substituted carboxylic acids could theoretically yield this compound, though experimental validation is pending.

Protecting Group Strategies

Introducing the amine at position 7 often necessitates orthogonal protecting groups. For instance, Boc-protected 4-methyl-1,2-phenylenediamine derivatives have been cyclized with methyl chloroformate, followed by acidic deprotection to unmask the amine. This two-step sequence avoids over-alkylation and improves yields (65–78%) compared to single-pot methods.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

MethodYield (%)ScalabilityKey Advantage
Acid-catalyzed cyclization42–55ModerateLow cost, simple setup
Visible light-mediated85–92HighPhotocatalyst-free, one-pot operation
Triazine couplingN/ATheoreticalTunable for diverse N-substituents
Nitration/reduction55–60LowCompatible with electron-deficient cores

Functional Group Tolerance

Visible light-mediated methods exhibit superior tolerance for electron-withdrawing groups (e.g., nitro, cyano) due to the radical-inactive nature of these substituents. In contrast, acid-catalyzed cyclization is incompatible with acid-labile groups such as tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine with structurally related benzimidazole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-CH₃, 5-CH₃, 7-NH₂ C₉H₁₁N₃ 161.21 (estimated) Potential enzyme inhibitor; under study
1-(2,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine 1-(2,5-Cl₂Benzyl), 2-NH₂ C₁₄H₁₂Cl₂N₃ 293.17 Antimicrobial activity; 59% synthesis yield
1H-Benzo[d]imidazol-7-amine (4-aminobenzimidazole) 7-NH₂ C₇H₇N₃ 133.15 Cofactor studies in methylmalonyl-CoA mutase
1-(2-Iodophenyl)-N-phenyl-1H-benzo[d]imidazol-7-amine 1-(2-Iodophenyl), 7-NH₂, N-Ph C₁₉H₁₅IN₃ 412.25 Intermediate in iodazinium salt synthesis
2-((Methoxycarbonyl)amino)-1H-benzo[d]imidazole-5-carboxylic acid 2-(OCO₂Me-NH), 5-COOH C₁₀H₉N₃O₄ 235.20 High thermal stability (mp 280–286°C)

Research Findings and Limitations

  • Thermal Stability : Derivatives with carboxylic acid or methoxycarbonyl groups (e.g., ) exhibit higher thermal stability (melting points >280°C) compared to methyl- or amine-substituted benzimidazoles, which are typically liquid or low-melting solids.

Biological Activity

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine is a nitrogen-containing heterocyclic compound with a benzimidazole core structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of methyl groups at the 2 and 5 positions and an amino group at the 7 position contributes to its unique properties and reactivity, making it a subject of interest for various therapeutic applications.

Anticancer Activity

Research indicates that compounds within the benzimidazole class, including this compound, exhibit significant anticancer properties. A study demonstrated that various benzimidazole derivatives showed efficacy against multiple cancer cell lines, including MCF-7 (breast cancer) and CaCo-2 (colorectal cancer) cells. The compound's mechanism may involve inhibition of specific enzymes or receptors that are crucial in tumor growth pathways.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameGI50 (μM)Cell Line
This compoundTBDMCF-7
Compound 5d4.3Raji (Burkitt Lymphoma)
Compound 5eTBDVarious Tumor Cells
Other Benzimidazole Derivatives0.6 - >100Various Tumor Cells

*GI50 refers to the concentration required to inhibit cell growth by 50% .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to various biological effects. For instance, its binding affinity with certain enzymes involved in cancer pathways suggests potential therapeutic applications in oncology .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:

  • Condensation Reactions : Reaction of o-phenylenediamine with aldehydes or ketones.
  • Cyclization : Followed by functional group modifications to yield the desired product.

These synthetic routes not only provide access to the target compound but also allow for further derivatization to enhance biological activity.

Case Studies and Research Findings

A recent study focused on synthesizing new benzimidazole derivatives and evaluating their antiproliferative activities against various tumor cell lines. The results indicated that structural modifications significantly influenced the biological activity, highlighting the importance of specific substituents on the benzimidazole ring .

In another case study, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The findings revealed that certain derivatives exhibited strong inhibitory effects on tumor growth in vivo, suggesting their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of substituted benzene derivatives with nitriles or via cyclization of ortho-diamines. A modified procedure involves copper-catalyzed coupling under inert conditions (e.g., N₂ atmosphere), as described for analogous benzo[d]imidazole derivatives . Key factors include solvent choice (e.g., 2-propanol vs. methanol) and stoichiometric ratios of catalysts (e.g., Cu(OAc)₂·H₂O) to base (e.g., Na₂CO₃), which directly affect regioselectivity and byproduct formation. Post-synthesis purification via silica gel chromatography (e.g., ethyl acetate/cyclohexane gradients) is critical to isolate the target compound from iodinated byproducts .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For example, the amine protons in the benzo[d]imidazole core exhibit characteristic downfield shifts (~δ 6.5–7.5 ppm in ¹H NMR), while methyl groups at positions 2 and 5 resonate as singlets near δ 2.3–2.5 ppm . HRMS analysis (e.g., ESI-TOF) should confirm the molecular ion peak [M+H]⁺ with a mass error < 2 ppm. Cross-validate with IR spectroscopy to detect NH stretching vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for derivatization studies?

  • Methodological Answer : The amine group at position 7 is highly nucleophilic and can undergo alkylation or acylation under mild conditions. For example, benzylation using benzaldehyde in methanol with acetic acid catalysis achieves >80% yield of N-substituted derivatives, as demonstrated in analogous benzo[d]imidazole systems . To avoid over-alkylation, use stoichiometric control (1:1.2 molar ratio of substrate to benzaldehyde) and monitor reaction progress via TLC. For electrophilic aromatic substitution at position 4 or 6, employ directing groups (e.g., nitro or acetyl) transiently introduced via Friedel-Crafts acylation .

Q. How do solvent polarity and pH impact the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–10) reveal degradation via hydrolysis of the imidazole ring under strongly acidic (pH < 3) or basic (pH > 9) conditions. At neutral pH (6–8), the compound remains stable for >48 hours at 25°C. Use UV-Vis spectroscopy (λmax ~270 nm) to track degradation kinetics. For aqueous work, prepare stock solutions in DMSO or ethanol (<1% v/v) to minimize solvent-induced decomposition .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set reliably predicts HOMO-LUMO gaps and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, can refine electron-density maps to identify nucleophilic/electrophilic sites (e.g., the amine group as a charge-localized region) . Pair DFT with molecular dynamics simulations (AMBER force field) to study solvation effects in polar aprotic solvents .

Q. How can researchers resolve contradictions in reported bioactivity data for benzo[d]imidazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or impurities in test compounds. Replicate studies using HPLC-purified (>98% purity) samples under standardized protocols (e.g., MTT assay for cytotoxicity, 24-hour incubation). Cross-validate with orthogonal assays (e.g., fluorescence-based ATP detection) to confirm bioactivity trends. For enzyme inhibition studies (e.g., methylmalonyl-CoA mutase), ensure cofactor selectivity by testing against analogous cobamide-dependent systems .

Data Presentation and Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Q. How should researchers address unexpected byproducts in synthetic pathways?

  • Methodological Answer : Characterize byproducts via LC-MS and 2D NMR (e.g., HSQC, HMBC) to identify structural motifs. For example, iodinated byproducts in Cu-catalyzed reactions may arise from aryl halide intermediates . Optimize reaction parameters (e.g., reducing Cu loading from 20 mol% to 5 mol%) and introduce scavengers (e.g., molecular sieves) to suppress side reactions. Document all anomalies in supplementary synthetic logs .

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